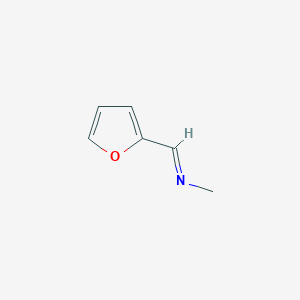![molecular formula C9H7N3 B14678444 1h-Imidazo[1,5-a]benzimidazole CAS No. 32530-53-3](/img/structure/B14678444.png)
1h-Imidazo[1,5-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo[1,5-a]benzimidazole is a heterocyclic compound that consists of an imidazole ring fused to a benzimidazole ring. This unique structure imparts a range of chemical and biological properties, making it a compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazo[1,5-a]benzimidazole can be synthesized through several methods, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[1,5-a]benzimidazole undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atoms in the imidazole and benzimidazole rings, which can act as nucleophiles or electrophiles depending on the reaction conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or benzimidazole rings .
Scientific Research Applications
1H-Imidazo[1,5-a]benzimidazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1H-Imidazo[1,5-a]benzimidazole involves its interaction with various molecular targets and pathways. For example, it can bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties, leading to cytotoxic effects on certain cell lines . Additionally, it can inhibit enzymes such as focal adhesion kinase and cyclin-dependent kinase, contributing to its anticancer activity .
Comparison with Similar Compounds
1H-Imidazo[1,5-a]benzimidazole can be compared with other similar heterocyclic compounds, such as:
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a benzimidazole ring.
Benzimidazole: Lacks the fused imidazole ring, but shares some biological activities.
Imidazo[1,2-c]quinazoline: Contains a quinazoline ring fused to the imidazole ring, offering different biological properties.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
32530-53-3 |
|---|---|
Molecular Formula |
C9H7N3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1H-imidazo[1,5-a]benzimidazole |
InChI |
InChI=1S/C9H7N3/c1-2-4-8-7(3-1)11-9-5-10-6-12(8)9/h1-5H,6H2 |
InChI Key |
QYRVKWZJVFIOCP-UHFFFAOYSA-N |
Canonical SMILES |
C1N=CC2=NC3=CC=CC=C3N21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















